molecular formula C26H29N5O4 B2911996 N-(2-ethoxyphenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide CAS No. 1189661-40-2

N-(2-ethoxyphenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide

Cat. No.: B2911996
CAS No.: 1189661-40-2
M. Wt: 475.549
InChI Key: WFVACRPEBPRJEB-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[4,3-d]pyrimidine derivative with a complex acetamide side chain. Its core structure features a bicyclic pyrazolo-pyrimidinone system substituted with ethyl, methyl, and phenethyl groups at positions 1, 3, and 6, respectively.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[1-ethyl-3-methyl-5,7-dioxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O4/c1-4-31-24-23(18(3)28-31)30(17-22(32)27-20-13-9-10-14-21(20)35-5-2)26(34)29(25(24)33)16-15-19-11-7-6-8-12-19/h6-14H,4-5,15-17H2,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVACRPEBPRJEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CCC3=CC=CC=C3)CC(=O)NC4=CC=CC=C4OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

The molecular formula of the compound is C25H27N5O3C_{25}H_{27}N_{5}O_{3}, with a molecular weight of 445.5 g/mol. The compound features a complex structure that includes a pyrazolo[4,3-d]pyrimidine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC25H27N5O3
Molecular Weight445.5 g/mol
CAS Number1358627-49-2

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures to this compound. For instance, derivatives of thieno[2,3-d]pyrimidine have been shown to exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer MDA-MB-231 cells. The mechanism often involves inhibition of key signaling pathways such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) pathways .

The proposed mechanisms of action for this compound include:

  • Inhibition of Enzymatic Activity : Similar compounds have been documented to inhibit enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Studies suggest that these compounds can trigger programmed cell death in malignant cells.
  • Cell Cycle Arrest : Evidence indicates that such compounds can disrupt normal cell cycle progression in tumor cells.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

  • Study on Thieno[2,3-d]pyrimidine Derivatives : A series of derivatives were synthesized and tested against MDA-MB-231 cells. The most potent compound exhibited an IC50 value of 27.6 μM, indicating strong cytotoxicity .
  • Molecular Docking Studies : Research has employed molecular docking techniques to predict the binding affinity of these compounds to target proteins involved in cancer progression. The results suggest favorable interactions with EGFR and other kinases critical for tumor growth .

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Core Structure Position 6 Substituent Acetamide Side Chain Molecular Formula Molecular Weight Reference
Target Compound Pyrazolo[4,3-d]pyrimidin-5,7-dione Phenethyl N-(2-ethoxyphenyl) C₂₈H₃₁N₅O₄ 513.6 N/A
N-benzyl-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide Pyrazolo[4,3-d]pyrimidin-5,7-dione 4-Fluorobenzyl N-benzyl C₂₄H₂₄FN₅O₃ 449.5
N-cyclopentyl-2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide Pyrazolo[4,3-d]pyrimidin-7-one 3-Methoxybenzyl N-cyclopentyl (thioacetamide) C₂₃H₂₉N₅O₃S 455.6
2-{[1-Ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-furylmethyl)acetamide Pyrazolo[4,3-d]pyrimidin-7-one 4-Fluorobenzyl N-(2-furylmethyl) (thioacetamide) C₂₂H₂₃FN₆O₃S 494.5

Key Observations:

Position 6 Substituents : The phenethyl group in the target compound is bulkier and more lipophilic compared to the 4-fluorobenzyl (in ) or 3-methoxybenzyl (in ) groups. This may influence membrane permeability and target binding affinity.

Spectroscopic and Physicochemical Properties

  • NMR Trends : highlights that substituent changes in regions A (positions 39–44) and B (positions 29–36) significantly alter chemical shifts, suggesting that the target compound’s phenethyl and ethoxyphenyl groups would induce distinct shifts compared to analogs .
  • Lipophilicity : The phenethyl group (logP ~3.5) and ethoxyphenyl moiety (logP ~2.8) predict higher lipophilicity than 4-fluorobenzyl (logP ~2.5) or furylmethyl (logP ~1.2) analogs, impacting bioavailability .

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